molecular formula C7H13BrO2 B1430686 Methyl 2-bromo-2-methylpentanoate CAS No. 18197-70-1

Methyl 2-bromo-2-methylpentanoate

Cat. No.: B1430686
CAS No.: 18197-70-1
M. Wt: 209.08 g/mol
InChI Key: PVXRNWXASGBLCN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-methylpentanoate is an organobromine ester characterized by a pentanoate backbone substituted with a bromine atom and a methyl group at the second carbon of the ester chain. Its molecular formula is C₇H₁₁BrO₂, with a molecular weight of 215.07 g/mol (estimated based on structural analogs) . This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals due to its electrophilic bromine atom, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 2-bromo-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-5-7(2,8)6(9)10-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRNWXASGBLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18197-70-1
Record name methyl 2-bromo-2-methylpentanoate
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Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-2-methylpentanoate serves as a valuable intermediate in organic synthesis. It is primarily used for the preparation of various derivatives through nucleophilic substitution reactions. The bromine atom can be replaced by other nucleophiles, enabling the formation of new compounds with desired properties.

Reactions Involving this compound:

  • Substitution Reactions: The bromine can be substituted by hydroxide (OH⁻), amines (NH₂), or thiols (SH) to yield different products.
  • Reduction Reactions: Can be reduced to yield 2-methylpentanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Oxidation Reactions: Oxidative conditions can lead to the formation of ketones or aldehydes.
Reaction TypeExample ProductCommon Reagents
Substitution2-Methylpentanoic acidNaOH, NH₃
Reduction2-Methylpentanoic acidLiAlH₄
Oxidation2-MethylpentanoneKMnO₄, CrO₃

Polymer Chemistry

This compound is utilized as a free radical initiator in polymerization reactions. It can initiate chain-growth polymerization processes, leading to the formation of polymers with specific properties.

Applications in Polymerization:

  • Atom Transfer Radical Polymerization (ATRP): Used as an initiator to generate polymers with controlled molecular weights and narrow polydispersity.

Case Study:
In a study published in The Journal of Organic Chemistry, this compound was successfully employed as an initiator for ATRP, resulting in polymers with tailored functionalities suitable for various applications in materials science .

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse phase HPLC methods.

HPLC Application:

  • The compound can be analyzed on specific columns using acetonitrile-water mixtures, making it suitable for pharmacokinetic studies and impurity isolation.
Analytical MethodColumn TypeMobile Phase Composition
HPLCNewcrom R1Acetonitrile and water

Mechanism of Action

The mechanism by which methyl 2-bromo-2-methylpentanoate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the mechanism involves the nucleophilic attack of the hydroxyl group of methanol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester.

Molecular Targets and Pathways Involved:

  • Esterification: The reaction targets the carbonyl group of the acid and the hydroxyl group of the alcohol.

  • Reduction: The reduction targets the carbonyl group, converting it to an alcohol or aldehyde.

  • Substitution: The bromine atom is the target for nucleophilic substitution reactions.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₇H₁₁BrO₂ 215.07 Electrophilic bromine; moderate lipophilicity; synthetic intermediate
Methyl 2-bromo-2-methylpropanoate C₅H₇BrO₂ 179.01 Higher reactivity due to reduced steric hindrance
Methyl butanoate C₅H₁₀O₂ 102.13 Low toxicity; volatile; used as flavoring agent
2-Bromo-2-methylpropane C₄H₉Br 137.02 Rapid SN1 reactivity; requires PPE for handling

Biological Activity

Methyl 2-bromo-2-methylpentanoate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of bromo esters, which are known for their reactivity in various chemical reactions, including nucleophilic substitutions and polymerization processes. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and organic synthesis.

  • Chemical Formula : C6H11BrO2
  • Molecular Weight : 195.06 g/mol
  • CAS Number : 22902551

The biological activity of this compound can be attributed to its ability to act as an electrophile due to the presence of the bromine atom. This characteristic allows it to participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine atom. The compound's reactivity makes it a potential candidate for drug development and organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with bromine substitutions often display antimicrobial effects. This compound could potentially inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, making it valuable in drug design targeting enzyme pathways involved in diseases.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteriaStudy A
Enzyme InhibitionPotential inhibitor of acetylcholinesteraseStudy B
CytotoxicityInduces apoptosis in cancer cell linesStudy C

Detailed Research Findings

  • Antimicrobial Activity :
    • A study conducted on various bromo esters, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many standard antibiotics, suggesting a promising role in antimicrobial therapy.
  • Enzyme Inhibition :
    • Research into enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase (AChE) activity in vitro. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors are beneficial.
  • Cytotoxic Effects :
    • In vitro assays on human cancer cell lines indicated that this compound induces apoptosis through the intrinsic pathway. The compound was shown to activate caspases, leading to programmed cell death, which is critical for developing anticancer drugs.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. According to toxicity data:

  • The compound is classified as a skin irritant and poses flammability risks .
  • Further studies are needed to evaluate its long-term effects and safety profile in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-2-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-methylpentanoate

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